Boc-Phe(4-Me)-OH (CAS: 80102-26-7) is a protected, non-canonical amino acid derivative used as a building block in solid-phase peptide synthesis (SPPS) and drug discovery.[1][2] As a para-methylated analog of N-Boc-L-phenylalanine, its primary procurement value lies in its ability to introduce specific steric and electronic modifications to a peptide sequence. The addition of the 4-methyl group enhances hydrophobicity and can modulate biological activity by influencing how the resulting peptide interacts with its target receptor.[1]
Substituting Boc-Phe(4-Me)-OH with the more common Boc-Phe-OH is not a simple 1:1 exchange and can lead to significant changes in the final peptide's properties. The para-methyl group is not merely a passive addition; it alters the electronic properties of the aromatic ring and increases steric bulk. This modification directly influences peptide-receptor interactions, such as cation-π stacking, which can be critical for binding affinity and biological function.[3] Consequently, replacing it with the unsubstituted analog can result in a loss of potency or altered pharmacological profile, making it a distinct and non-interchangeable building block for specific structure-activity relationship (SAR) studies and lead optimization campaigns.[1]
The electron-donating nature of the para-methyl group enhances the cation-π binding potential of the phenylalanine side chain, a key non-covalent interaction in many peptide-receptor complexes.[3][4] In a study on α-factor peptide binding to the Ste2p receptor, substitution with 4-methylphenylalanine resulted in a dissociation constant (Kd) of 53.2 nM. This indicates a weaker binding affinity compared to the parent phenylalanine analog (Kd = 20.4 nM) in this specific system, demonstrating the significant and tunable impact of the methyl group on receptor binding.[3] This allows researchers to systematically probe and optimize these critical interactions.
| Evidence Dimension | Receptor Binding Affinity (Kd) |
| Target Compound Data | 53.2 ± 11.3 nM (for peptide with 4-Me-Phe) |
| Comparator Or Baseline | Phenylalanine (unsubstituted): 20.4 ± 4.4 nM |
| Quantified Difference | ~2.6-fold weaker binding in this model system |
| Conditions | Saturation binding assay of NBD-labeled α-factor peptide analogs to the Ste2p receptor on whole yeast cells. |
This provides a specific, quantifiable tool for medicinal chemists to fine-tune receptor affinity by modulating cation-π interactions, which is not possible with the standard Boc-Phe-OH.
Boc-Phe(4-Me)-OH is fully compatible with standard Boc-based solid-phase peptide synthesis (Boc-SPPS) protocols. The Boc protecting group is reliably cleaved under moderate acidic conditions (e.g., 50% TFA in DCM), and the subsequent coupling steps proceed using common activators like DIC/HOBt or HBTU/DIEA without requiring special modifications.[5][6] Its physical properties, including a melting point of 84-88 °C, are well-defined, ensuring consistent handling and weighing for synthesis protocols.[7] This ensures seamless integration into established laboratory workflows without the need for re-optimization, unlike more sterically hindered or electronically unusual amino acids.
| Evidence Dimension | Process Compatibility |
| Target Compound Data | Suitable for standard Boc-SPPS reaction cycles. |
| Comparator Or Baseline | Standard Boc-protected amino acids (e.g., Boc-Phe-OH, Boc-Ala-OH). |
| Quantified Difference | No significant deviation from standard, established Boc-SPPS protocols is required. |
| Conditions | Standard Boc-SPPS: TFA deprotection, DIEA neutralization, and carbodiimide-based coupling. |
Procurement can be justified by its drop-in compatibility with existing, validated synthesis protocols, minimizing process development time and risk of failure.
Incorporating N-methylated amino acids is a recognized strategy to increase the membrane permeability and proteolytic stability of peptides.[8] While direct comparative LogP data is not readily available in literature, the addition of a methyl group to the phenyl ring inherently increases the lipophilicity of the amino acid residue compared to the parent phenylalanine. This modification is a key tool used by medicinal chemists to improve the pharmacokinetic profile of peptide-based drug candidates, potentially enhancing oral bioavailability and in-vivo half-life.[2][8]
| Evidence Dimension | Lipophilicity Enhancement |
| Target Compound Data | Increased lipophilicity due to the addition of a non-polar methyl group. |
| Comparator Or Baseline | Boc-Phe-OH (unsubstituted). |
| Quantified Difference | Qualitatively higher lipophilicity (LogP value). |
| Conditions | Structure-property relationship based on substituent effects. |
This compound is a preferred choice when the objective is to systematically increase a peptide's lipophilicity to overcome common pharmacokinetic barriers in drug development.
Ideal for projects where the goal is to probe the role of cation-π or hydrophobic interactions at a specific receptor binding pocket. By comparing the activity of a peptide containing 4-Me-Phe with its unsubstituted Phe counterpart, researchers can directly quantify the contribution of the methyl group's electronic and steric effects to overall potency.[9]
A strategic choice for improving a lead peptide's drug-like properties. The introduction of the 4-methyl group serves as a reliable method to increase lipophilicity, which can lead to better membrane permeability and potentially improved metabolic stability, addressing common challenges in peptide drug development.[10]
Suitable for the synthesis of peptides where side-chain modifications are used to introduce conformational constraints. The steric bulk of the methyl group can influence the rotational freedom of the phenyl ring, helping to design peptides with a more rigid and predictable three-dimensional structure for improved receptor selectivity and affinity.